2-(2,4-dichlorophenoxy)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, undergoes a reaction with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4-dichlorophenoxy)acetic acid.
Formation of the Pyrazolylmethyl Intermediate: Separately, 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole is synthesized through the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate, followed by methylation.
Coupling Reaction: The two intermediates are then coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A related compound with similar structural features.
1-methyl-3-(pyrazin-2-yl)-1H-pyrazole: A precursor used in the synthesis of the target compound.
Uniqueness
2-(2,4-dichlorophenoxy)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide is unique due to the combination of its dichlorophenoxy and pyrazolylmethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2/c1-24-12(7-14(23-24)15-9-20-4-5-21-15)8-22-17(25)10-26-16-3-2-11(18)6-13(16)19/h2-7,9H,8,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVQLXQBEULAME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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